Advanced Application Guide: 1-Methyl-1H-pyrazol-3-amine (CAS 1904-31-0) in Medicinal Chemistry
Advanced Application Guide: 1-Methyl-1H-pyrazol-3-amine (CAS 1904-31-0) in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, heteroaromatic amines serve as foundational building blocks for synthesizing targeted therapeutics. 1-Methyl-1H-pyrazol-3-amine (CAS 1904-31-0) is a highly versatile precursor utilized extensively in the development of kinase inhibitors (such as PDGFR inhibitors) and sulfonylurea derivatives[1][2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. This guide provides a mechanistic deconstruction of CAS 1904-31-0, detailing its physicochemical profile, its specific reactivity as a nucleophile in transition-metal-catalyzed cross-couplings, and field-proven, self-validating protocols for its integration into complex pharmaceutical pipelines.
Physicochemical Profiling & Structural Causality
The utility of 1-methyl-1H-pyrazol-3-amine is dictated by its structural dichotomy: the 1-methyl group provides steric direction and lipophilicity (crucial for fitting into the hydrophobic pockets of kinase domains), while the 3-amino group acts as the primary reactive center[2]. Because the amino group is conjugated with the electron-withdrawing pyrazole ring, its nucleophilicity is slightly attenuated compared to aliphatic amines. This electronic property necessitates robust catalytic systems (e.g., Palladium-based) to achieve high-yield C-N bond formations.
Table 1: Quantitative Physicochemical Data
| Property | Value | Scientific Implication |
| CAS Number | 1904-31-0 | Unique identifier for the free base form[3]. |
| Molecular Formula | C4H7N3 | Core heteroaromatic scaffold[4]. |
| Molecular Weight | 97.12 g/mol | Low molecular weight ideal for fragment-based drug design (FBDD)[4]. |
| Density | ~1.12 g/cm³ | Standard liquid handling protocols apply[5]. |
| Appearance | Colorless to light green/yellow liquid | Color shifts (to dark yellow/brown) indicate oxidative degradation of the amine[5][6]. |
| Storage Conditions | 2–8 °C under inert gas (N2/Argon) | Prevents atmospheric oxidation; requires dark storage to prevent photo-degradation[5][6]. |
Mechanistic Pathways in Drug Discovery
The primary application of CAS 1904-31-0 in medicinal chemistry is its role as a nucleophilic coupling partner. Below is a logical mapping of its synthetic utility.
Caption: Synthetic pathways of 1-methyl-1H-pyrazol-3-amine in drug discovery pipelines.
Experimental Methodologies & Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.
Protocol A: Synthesis of PDGFR Inhibitor Intermediates via Buchwald-Hartwig Amination
This protocol utilizes a third-generation Palladium precatalyst to overcome the attenuated nucleophilicity of the pyrazol-3-amine[2].
Causality of Reagent Selection:
-
BrettPhos-Pd-G3: The G3 precatalyst ensures rapid generation of the active Pd(0) species at room temperature. The bulky BrettPhos ligand is critical here; it prevents undesired
-hydride elimination and forces reductive elimination, which is historically challenging with electron-deficient heteroaromatic amines[2]. -
Cesium Carbonate (Cs₂CO₃): A mild inorganic base. It is strong enough to deprotonate the Pd-bound amine intermediate but mild enough to prevent base-catalyzed degradation of the pyrazole core[2].
Step-by-Step Workflow:
-
Preparation: In a flame-dried Schlenk flask, combine the target aryl halide (1.0 equiv) and 1-methyl-1H-pyrazol-3-amine (1.2 equiv, ~0.66 mmol)[2].
-
Catalyst Loading: Add Cs₂CO₃ (2.0 equiv, ~1.3 mmol), BrettPhos ligand (0.15 equiv), and BrettPhos-Pd-G3 (0.15 equiv)[2].
-
Atmospheric Control: Seal the flask with a septum. Evacuate and backfill with ultra-pure Nitrogen (N₂) or Argon three times. Self-Validation Step: Failure to strictly exclude oxygen will result in immediate oxidation of the Pd(0) catalyst, turning the solution black and halting the reaction.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or t-amyl alcohol (5 mL/mmol) via syringe.
-
Thermal Activation: Stir the mixture at 80 °C for 12 hours[2]. Monitor progression via LCMS until the aryl halide is consumed.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate under reduced pressure[2]. Purify via preparative high-performance liquid chromatography (Prep-HPLC).
Caption: Step-by-step workflow for Palladium-catalyzed C-N cross-coupling using CAS 1904-31-0.
Protocol B: Conversion to 1-Methyl-1H-pyrazole-3-sulfonyl chloride
For the synthesis of sulfonylureas, the amine must be converted to a sulfonyl chloride. Note that this protocol often utilizes the hydrochloride salt of the amine to control reactivity[1].
-
Diazotization: Dissolve 1-methyl-1H-pyrazol-3-amine hydrochloride (0.7 g) in concentrated HCl and cool to 0 °C. Slowly add an aqueous solution of sodium nitrite (NaNO₂) to form the diazonium salt[1]. Maintain temperature strictly below 5 °C to prevent diazonium decomposition.
-
Chlorosulfonation: Pour the cold diazonium solution into a mixture of SO₂ in glacial acetic acid containing a catalytic amount of CuCl₂.
-
Isolation: Extract the resulting pale-yellow liquid (1-methyl-1H-pyrazole-3-sulfonyl chloride) with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate[1]. Verify via ¹H NMR (CDCl₃: δ = 7.51-7.50 (d, 1H), 6.89-6.88 (d, 1H), 4.06 (s, 3H))[1].
Safety, Handling, and Storage Integrity
As a standard operating procedure, the handling of CAS 1904-31-0 must adhere to strict safety guidelines:
-
Hazard Classification: The compound is an OSHA-classified hazardous chemical, known to cause skin and severe eye irritation[7].
-
PPE Requirements: Nitrile gloves, safety goggles, and a fume hood are mandatory. Avoid breathing vapors[7].
-
Storage Integrity: Because primary heteroaromatic amines are susceptible to oxidative degradation, the reagent must be stored under an inert gas (Nitrogen or Argon) at 2–8 °C[6]. A color shift from colorless to dark yellow/brown is a visual indicator of oxidation and compromised purity[5].
References
-
PubChem. "1-Methyl-3-aminopyrazole | C4H7N3 | CID 137254" National Institutes of Health.[Link]
-
Alfa Chemical. "China 1-Methyl-1H-pyrazol-3-amine CAS:1904-31-0 Manufacturers"[Link]
- Google Patents.
- Google Patents. "WO2023007009A1 - Pyrazolopyrimidines and their uses as pdgfr inhibitors"
Sources
- 1. EP3259253B1 - Sulfonylureas and related compounds and use of same - Google Patents [patents.google.com]
- 2. WO2023007009A1 - Pyrazolopyrimidines and their uses as pdgfr inhibitors - Google Patents [patents.google.com]
- 3. Manufacturers of 1-Methyl-1H-pyrazol-3-amine, 97%, CAS 1904-31-0, M 2588, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 4. 1-Methyl-3-aminopyrazole | C4H7N3 | CID 137254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. China 1-Methyl-1H-pyrazol-3-amine CAS:1904-31-0 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 7. fishersci.com [fishersci.com]
